3-Bromo Midodrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo Midodrine is a derivative of Midodrine . Midodrine is a medication that works by constricting (narrowing) the blood vessels and increasing blood pressure . It is used to treat low blood pressure (hypotension) that causes severe dizziness or a light-headed feeling, like you might pass out .
Molecular Structure Analysis
The molecular structure of 3-Bromo Midodrine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Scientific Research Applications
Neurogenic Orthostatic Hypotension Management
Midodrine hydrochloride has demonstrated efficacy in improving orthostatic hypotension (OH) by enhancing ganglionic transmission, potentially ameliorating OH without worsening supine hypertension. The drug has been studied in placebo-controlled trials where it showed significant improvements in standing blood pressure, especially diastolic blood pressure, suggesting increased total peripheral resistance as a key mechanism of action (Singer et al., 2006).
Application in Dialysis-induced Hypotension
Midodrine's role as an oral alpha-adrenergic agonist has been explored for the management of dialysis-induced hypotension, a common complication in hemodialysis patients. The drug acts through vasoconstriction of arterioles and venous capacitance vessels, thereby increasing peripheral vascular resistance and augmenting venous return, which can help in stabilizing blood pressure during dialysis sessions (Cruz, 2000).
Vasopressor Sparing in ICU Settings
In critically ill patients, the off-label use of Midodrine as a vasopressor sparing agent has been observed. It has been employed to facilitate the weaning off intravenous vasopressors in ICU settings, contributing to the reduction in vasopressor dosage requirements and potentially shortening ICU stays. However, more research is required to establish its efficacy, safety, and cost-effectiveness in such applications (Rizvi et al., 2018).
Efficacy in Vasovagal Syncope
Studies have suggested that Midodrine may be effective as a preventive measure in patients with vasovagal syncope, extending prior experiences with the drug as a therapeutic measure in patients with refractory recurrent vasovagal syncope. Its ability to induce venous and arterial vasoconstriction plays a crucial role in its effectiveness (Samniah et al., 2001).
Supportive Therapy in Postural Tachycardia Syndrome (POTS)
Midodrine hydrochloride has been used in the treatment of POTS in children, with plasma copeptin levels potentially serving as a predictive biomarker for assessing the therapeutic efficacy of the drug. This highlights Midodrine's role in managing symptoms related to autonomic dysfunction (Zhao et al., 2014).
Future Directions
While specific future directions for 3-Bromo Midodrine are not mentioned in the search results, there are ongoing studies and discussions about the potential uses of Midodrine, the parent compound. For instance, Midodrine has been evaluated for the prevention of vasovagal syncope and treatment of chronic fatigue syndrome . These studies could potentially guide future research on 3-Bromo Midodrine.
properties
IUPAC Name |
2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O4/c1-18-7-3-8(12(19-2)9(13)4-7)10(16)6-15-11(17)5-14/h3-4,10,16H,5-6,14H2,1-2H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJZPMMIIPJTHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)OC)C(CNC(=O)CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo Midodrine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.